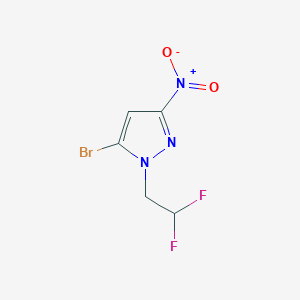

5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole

Description

5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole is a halogenated pyrazole derivative featuring a bromine atom at position 5, a nitro group at position 3, and a 2,2-difluoroethyl substituent at position 1. The difluoroethyl group enhances lipophilicity, while the nitro group may facilitate further functionalization via reduction or substitution reactions .

Properties

Molecular Formula |

C5H4BrF2N3O2 |

|---|---|

Molecular Weight |

256.01 g/mol |

IUPAC Name |

5-bromo-1-(2,2-difluoroethyl)-3-nitropyrazole |

InChI |

InChI=1S/C5H4BrF2N3O2/c6-3-1-5(11(12)13)9-10(3)2-4(7)8/h1,4H,2H2 |

InChI Key |

UQEJIAMIBHVYET-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1[N+](=O)[O-])CC(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1H-pyrazole and 2,2-difluoroethyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of 5-bromo-1-(2,2-difluoroethyl)-3-amino-1H-pyrazole.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines. The nitro group may facilitate the generation of reactive intermediates that induce apoptosis in malignant cells.

- Anti-inflammatory Effects : In vivo studies have demonstrated that this compound can reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Materials Science

- The unique structure of this compound allows it to be used in the development of new materials with specific electronic or optical properties. Its reactivity can be harnessed in the synthesis of functionalized polymers or nanomaterials.

Chemical Biology

- The compound serves as a valuable probe for studying biological systems due to its ability to interact with various molecular targets. It can be utilized in the synthesis of bioactive molecules for further biological evaluations.

Antimicrobial Activity Study

A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results indicated enhanced antibacterial activity compared to non-brominated counterparts.

Anti-inflammatory Evaluation

In an animal model using carrageenan-induced edema, this compound was tested for its anti-inflammatory effects. Results showed significant reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin.

Cytotoxicity Assay

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis at specific concentrations, suggesting potential for development as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The bromine and difluoroethyl groups contribute to the compound’s overall reactivity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole and its analogs:

Biological Activity

5-Bromo-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole is a pyrazole derivative noted for its unique structural features, including a bromine atom, a nitro group, and a difluoroethyl substituent. These characteristics contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity based on diverse sources and recent studies.

- Molecular Formula : CHBrFNO

- Molecular Weight : 256.01 g/mol

The presence of the bromine atom enhances halogen bonding capabilities, while the difluoroethyl group increases lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains. Its mechanism may involve the reduction of the nitro group to form reactive intermediates that interact with cellular components .

- Anticancer Activity : Preliminary studies suggest that this pyrazole derivative may inhibit cancer cell proliferation through specific molecular interactions .

The biological activity of this compound is believed to involve:

- Nitro Group Reduction : The nitro group can be bioreduced to form reactive intermediates that can damage cellular macromolecules.

- Enhanced Membrane Interaction : The difluoroethyl group facilitates interaction with lipid membranes, potentially increasing the compound's efficacy against various targets within cells.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations affect biological activity. Below is a table summarizing related compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 4-bromo-1-(2,2-difluoroethyl)-3-methylpyrazole | Methyl group instead of nitro group | Lacks potential for nitro-reduction reactions |

| 4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole | Ethoxymethyl group instead of nitro group | Different reactivity due to ether functionality |

| 4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | Trifluoroethoxy group present | Enhanced fluorine content may affect biological activity |

The unique combination of both a nitro group and a difluoroethyl substituent in this compound distinguishes it from its analogs and contributes to its distinct chemical reactivity and biological properties.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

- Antimicrobial Studies : Research by Burguete et al. synthesized novel pyrazoles and tested their efficacy against E. coli and S. aureus, finding significant antimicrobial properties attributed to specific structural features .

- Anticancer Research : A study highlighted the potential anticancer properties of pyrazole derivatives by assessing their effects on various cancer cell lines, indicating that modifications in structure led to enhanced activity against specific cancer types .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinities of this compound with target proteins involved in cancer progression and microbial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.